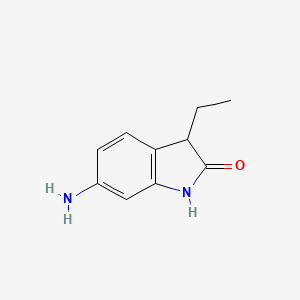

6-Amino-3-ethylindolin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12N2O |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

6-amino-3-ethyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13) |

InChI-Schlüssel |

AJQUMBIMRUWKBM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C2=C(C=C(C=C2)N)NC1=O |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Chemical Reactions Involving 6 Amino 3 Ethylindolin 2 One and Its Precursors/derivatives

Elucidation of Reaction Pathways in Indolin-2-one Synthesis and Transformation

The synthesis and transformation of the indolin-2-one core can proceed through various pathways, often dictated by the reagents and catalysts employed. These routes can involve radical intermediates, hydrogen transfer steps, or meticulously orchestrated catalytic cycles.

Radical-mediated reactions offer a powerful, often metal-free, approach to functionalizing the C3 position of the indolin-2-one ring. A common strategy involves the generation of an alkyl radical at this position, which can then be trapped by another radical species. organic-chemistry.orgresearchgate.net

For instance, in the synthesis of indoline-2,3-diones (isatins) from 3-substituted indolin-2-ones, a radical pathway has been identified. The reaction, promoted by an initiator like tert-butyl hydroperoxide (TBHP), begins with the abstraction of the hydrogen atom from the C3 position of the indolin-2-one ring, generating a stabilized alkyl radical. researchgate.net In the case of 6-Amino-3-ethylindolin-2-one, this would result in the formation of the 6-amino-3-ethylindolin-2-on-3-yl radical. This intermediate can then recombine with other radicals present in the medium, such as the tert-butylhydroperoxy radical (generated from TBHP), to form a 3-(tert-butylperoxy)indolin-2-one intermediate. organic-chemistry.org This peroxy-adduct is often unstable and can be further transformed, for example, into the corresponding dione (B5365651) under aerobic conditions. organic-chemistry.orgresearchgate.net

The general mechanism can be summarized as follows:

Initiation: Generation of initiator radicals from a source like TBHP.

Hydrogen Abstraction: The initiator radical abstracts the C3-hydrogen from the indolin-2-one, forming an alkyl radical.

Radical Recombination: The indolin-2-one radical couples with another radical species to form a new C-O or C-C bond at the C3 position. organic-chemistry.org

This radical pathway highlights a metal-free method for C-H functionalization, providing a complementary approach to traditional enolate chemistry.

Hydrogen transfer reactions are fundamental in many synthetic transformations of indolin-2-ones and their precursors, indolines. These processes can be mediated by transition metals or occur under metal-free conditions.

A prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by iron or ruthenium complexes. researchgate.net This methodology allows for the α-alkylation of indolin-2-ones with alcohols. The mechanism typically involves:

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to an aldehyde or ketone.

Condensation: The in-situ generated carbonyl compound undergoes a condensation reaction with the nucleophilic C3-position of the indolin-2-one.

Hydrogenation: The catalyst returns the borrowed hydrogen to the condensed intermediate, resulting in the final α-alkylated product and regeneration of the catalyst.

A visible-light-induced, iron-catalyzed α-alkylation of oxindoles with alcohols at room temperature has been reported, demonstrating the role of light in facilitating both the dehydrogenation and subsequent reduction steps. researchgate.net

Another key process is the intramolecular 1,5-hydrogen atom transfer (1,5-HAT). In the cobalt-catalyzed synthesis of indolines from o-aminobenzylidine N-tosylhydrazones, a cobalt(III)-carbene radical intermediate is formed. nih.govscispace.com This radical readily undergoes a 1,5-HAT, abstracting a hydrogen from a benzylic position to form a more stabilized radical intermediate, which then leads to the cyclized indoline (B122111) product. nih.gov Computational studies support this pathway, indicating low activation barriers for the 1,5-HAT and subsequent radical rebound steps. nih.govscispace.com

Metal-free hydrogen transfer has also been demonstrated for the reduction of 3-hydroxy-3-indolylindolin-2-ones to 3-indolyl-indolin-2-ones, using benzothiazolines as the hydrogen source in the presence of a catalytic amount of acid. rsc.org

Transition metals such as palladium, copper, rhodium, and nickel are extensively used to catalyze the synthesis and functionalization of indoles and indolines. sci-hub.semdpi.com The catalytic cycles for these reactions typically involve a sequence of fundamental organometallic steps.

Palladium- and Copper-Catalyzed C-N Cross-Coupling: In the synthesis of ene-hydrazines, precursors for Fischer indolization, Pd(0) and Cu(I) catalysts show distinct selectivities. acs.org A general catalytic cycle for such a C-N cross-coupling involves:

Coordination/Deprotonation: The nitrogen nucleophile (e.g., a hydrazine) coordinates to the metal center.

Oxidative Addition: The metal center (e.g., Pd(0)) undergoes oxidative addition into a carbon-halide or carbon-triflate bond of the coupling partner, forming a Pd(II) intermediate.

Reductive Elimination: The coordinated nucleophile and the organic fragment are coupled, forming the C-N bond and regenerating the active Pd(0) catalyst.

It has been noted that for Pd(0), which is easily oxidized, the reductive elimination can be the rate-determining step. In contrast, for Cu(I), where the Cu(III) state is less stable, oxidative addition is often the bottleneck. acs.org

Rhodium(III)-Catalyzed C-H Activation/Annulation: High-valent rhodium catalysts, particularly [RhCp*Cl2]2, are effective for the direct C-H functionalization of indoles to build fused polycyclic systems. nih.gov The catalytic cycle generally begins with:

C-H Activation: The Rh(III) catalyst coordinates to a directing group on the indole (B1671886) substrate and activates a C-H bond (e.g., at the C2 position), forming a five- or six-membered rhodacycle intermediate via concerted metalation-deprotonation.

Coordinative Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination/Annulation: The resulting intermediate undergoes reductive elimination and subsequent cyclization to form the annulated product, regenerating a Rh(I) species which is then re-oxidized to Rh(III) by an oxidant to complete the cycle.

The table below summarizes key steps in different metal-catalyzed reactions relevant to indolin-2-one synthesis.

| Catalyst Type | Key Mechanistic Steps | Reaction Type Example |

| Pd(0)/Cu(I) | Oxidative Addition, Reductive Elimination | C-N Cross-Coupling |

| Co(II)/(III) | Carbene Formation, 1,5-Hydrogen Atom Transfer, Radical Rebound | Intramolecular C-H Insertion |

| Rh(III) | Directed C-H Activation, Migratory Insertion, Reductive Elimination | Annulation/Cyclization |

| Fe(0) | Dehydrogenation (Oxidation), Condensation, Hydrogenation | Borrowing Hydrogen Alkylation |

This table provides a generalized overview of mechanistic steps in metal-catalyzed reactions.

Understanding the Influence of Reaction Conditions and Additives on Selectivity and Yield

The outcome of chemical reactions involving the indolin-2-one core is highly sensitive to reaction conditions, including the choice of solvent, catalyst, base, temperature, and the presence of additives. These parameters can profoundly influence both the yield of the desired product and the selectivity between different possible products.

For example, in the fluorination of hydrazonoindolin-2-one using Selectfluor, the solvent system is critical for controlling the reaction outcome. researchgate.net Performing the reaction in a solvent mixture of CH3CN/H2O selectively yields 3-fluorooxindoles, whereas using DCE (1,2-dichloroethane) as the solvent leads to the formation of 3,3-difluorooxindoles. researchgate.net This demonstrates how the solvent can mediate the reaction pathway, likely by influencing the stability of key intermediates.

In metal-catalyzed reactions, the choice of ligand and additives is paramount. In a cobalt-catalyzed indoline synthesis, different cobalt complexes, such as [CoII(TPP)] and [CoII(MeTAA)], showed varying efficiencies, with the planar porphyrin ligands proving more reliable. nih.govscispace.com Similarly, in the synthesis of spiro[furan-2,3′-indoline] derivatives, the reaction failed without a catalyst, but the use of specific ionic liquid catalysts under ultrasonic irradiation significantly improved the yield. mdpi.com The optimization of this reaction is detailed in the table below.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | CH3CN | 80 | 1440 | 0 |

| 2 | Cat1 (10 mol%) | CH3CN | 80 | 120 | 75 |

| 3 | Cat1 (10 mol%) | H2O | 80 | 120 | 60 |

| 4 | Cat1 (10 mol%) | EtOH | 80 | 120 | 65 |

| 5 | Cat1 (10 mol%) | Solvent-free | 80 | 90 | 92 |

| 6 | Cat1 (5 mol%) | Solvent-free | 80 | 120 | 85 |

| 7 | Cat2 (10 mol%) | Solvent-free | 80 | 90 | 90 |

Data adapted from a study on the synthesis of spiro[furan-2,3′-indoline] derivatives, illustrating the impact of reaction conditions. Cat1 and Cat2 are specific ionic liquid catalysts. mdpi.com

Furthermore, the nature of protecting groups and substituents on the indolin-2-one ring can influence reactivity. In the aforementioned fluorination, electron-donating groups on the aromatic ring of the hydrazonoindolin-2-one generally led to higher yields of the 3,3-difluorinated products, while steric hindrance from bulky protecting groups could decrease the yield. researchgate.net

Formation Mechanisms of Specific Indolin-2-one Related Adducts and Degradants

During the synthesis, purification, and storage of indolin-2-one derivatives, the formation of related impurities, such as adducts and degradation products, can occur. Understanding their formation mechanisms is crucial for controlling the purity of the final compound.

Oxidative Degradation: The indolin-2-one ring, particularly when substituted with an electron-donating amino group as in this compound, can be susceptible to oxidation. Studies on the degradation of indigo (B80030), a dimer of indolin-2-one, show that exposure to UV light or heat can lead to fading and the formation of various degradation products, including isatin (B1672199) and anthranilic acid. bohrium.com The mechanism often involves attack by reactive oxygen species like hydroxyl radicals (•OH). bohrium.com Quantum chemical calculations have been used to investigate the reaction sites, with the C2=C2' double bond in indigo being a primary target. bohrium.com For a monomeric indolin-2-one, oxidation can lead to cleavage of the heterocyclic ring or modification of the substituents.

Adduct Formation: Adducts can form through reactions with other components in a mixture, such as reagents, solvents, or formulation excipients. For instance, the formation of dimeric degradants has been observed for some pharmaceutical compounds, where a bridging methylene (B1212753) group, potentially originating from a formaldehyde (B43269) impurity, links two drug molecules. researchgate.net Given the nucleophilic character of the amino group and the aromatic ring of this compound, reactions with electrophilic impurities are plausible.

The Maillard reaction between reducing sugars and amino groups on proteins provides another relevant model. sc.edu The initial Amadori adducts (ketoamines) can undergo oxidative degradation and cleavage, leading to various products. sc.edu While not a direct analogue, the chemistry of the ketoamine functionality within the Amadori product shares some resemblance to the lactam structure of indolin-2-one, suggesting that similar oxidative cleavage pathways could be possible under certain conditions.

Structure Activity Relationship Sar Studies of Indolin 2 One Derivatives, with Emphasis on C 3 Ethyl and C 6 Amino Substitutions

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on both the oxindole (B195798) core and its appended moieties. SAR studies are crucial in optimizing these compounds as selective and potent inhibitors, often targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs). nih.govacs.org

The C-3 position of the indolin-2-one ring is a critical site for modification, directly influencing potency and selectivity. The substituent at this position often projects into the active site of a target enzyme, and its characteristics, such as size, shape, and electronic properties, are key determinants of inhibitory activity. nih.govresearchgate.net

The introduction of an alkyl side chain at the C-3 position creates a versatile intermediate for further derivatization. nih.gov For instance, in the context of kinase inhibition, the nature of the C-3 substituent can dictate selectivity. Studies have shown that 3-substituted indolin-2-ones with an extended side chain can exhibit high potency and selectivity against specific RTKs like PDGF and VEGF receptors. researchgate.netacs.org Conversely, compounds with bulky groups on a benzylidenyl moiety at C-3 tend to show high selectivity for EGF and Her-2 RTKs. researchgate.netacs.org

The presence of unsaturated moieties, such as a methylidenyl group linking to another ring system (e.g., a pyrrole (B145914) or phenyl ring), is a common feature in potent kinase inhibitors. researchgate.net The geometry of this linkage is often crucial; for many RTK inhibitors, the Z-isomer is required for activity. acs.org The substitution pattern on these appended rings further refines the activity. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are noted to be highly specific inhibitors of VEGF (Flk-1) RTK activity. nih.govresearchgate.net

| C-3 Substituent Type | General Impact on Selectivity | Example Target(s) | Citation |

| Extended Side Chain | High potency and selectivity | PDGF-RTK, VEGF-RTK | researchgate.netacs.org |

| Bulky Substituted Benzylidenyl | High selectivity | EGF-RTK, Her-2 RTK | researchgate.netacs.org |

| Five-membered Heteroaryl Methylidenyl | High specificity | VEGF (Flk-1) RTK | nih.govresearchgate.net |

Substitutions at the C-5 and C-6 positions of the indolin-2-one ring are considered highly effective for modulating ligand-protein binding affinity. cancertreatmentjournal.com An amino group at the C-6 position can significantly influence molecular interactions, primarily by acting as a hydrogen bond donor. This capability can stabilize the binding of the inhibitor within the ATP-binding site of a kinase. tandfonline.com

The presence of an amino group, particularly when compared to other substituents, has been shown to increase affinity towards the ATP-binding site of kinases like c-Src. tandfonline.com Modifications of this amino group, for example, by linking it to alkyl groups or aromatic rings via amide or urea (B33335) bonds, can lead to further enhancements in activity. cancertreatmentjournal.com These modifications can introduce additional hydrogen bonding interactions or hydrophobic interactions with the target protein. cancertreatmentjournal.com For instance, studies on certain derivatives have shown that introducing secondary amino groups at the 5-position (structurally adjacent to C-6) resulted in significantly higher anticancer activity compared to those with tertiary sulfonamide groups, indicating that the type of amino group can be a critical factor. researchgate.net

The strategic placement of an amino group can also improve physicochemical properties, such as solubility, which is beneficial for drug development. The secondary amine structure and low steric hindrance of a terminal ethylamino group on a side chain, for example, were found to be favorable for forming hydrogen bonds with water, thereby improving solubility. nih.gov

Halogenation of the indolin-2-one aromatic ring is a common strategy to modulate biological activity. Halogens like fluorine, chlorine, and bromine can alter the electronic properties and lipophilicity of the molecule, and can participate in specific halogen bonds with the receptor, thereby enhancing binding affinity. researchgate.net

Substitution at the C-5 position with a halogen is a frequent modification in potent kinase inhibitors, contributing to hydrophobic interactions within the ATP-binding site. cancertreatmentjournal.com For example, 5-bromo substitution on hydrazonoindolin-2-ones has been explored for anticancer activity. tandfonline.com Similarly, the introduction of a 5-fluoro group is a key feature in the structure of Sunitinib, a well-known kinase inhibitor. nih.gov The effect of halogenation can be position-dependent; for instance, substitution at the C-4 position of the indolin-2-one ring was found to have a negative impact on inhibitory activity against both PDGF and VEGF RTKs. acs.org

The type of halogen can also be important. In one study, bromo-substituted compounds demonstrated notable cytotoxicity, while in another, replacing methyl groups with a chloro group on an appended pyrrole ring led to higher antitumor activities. nih.govresearchgate.net However, simply increasing the number of halogens does not guarantee improved activity, as a dichloro-substituted derivative was found to be inactive compared to its monochloro counterparts. nih.gov

| Position | Substituent | Effect on Activity | Target/Assay | Citation |

| C-5 | Bromo | Potential for enhanced cytotoxicity | Human Cancer Cells | researchgate.net |

| C-5 | Fluoro | Component of potent kinase inhibitors | Antitumor | nih.gov |

| C-4 | Methyl | Negative impact on activity | PDGF & VEGF RTKs | acs.org |

| C-5 | Bromo, Hydrogen, or Methyl | Substantial decrease in potency | Antitumor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. ipsgwalior.org For indolin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for potent inhibition of various kinases, such as PDK1 and VEGFR-2. acs.orgresearchgate.net

These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. alliedacademies.orgfrontiersin.org For example, a 3D-QSAR study on indolinone-based PDK1 inhibitors resulted in robust CoMFA and CoMSIA models that, in combination with molecular docking, helped to interpret the SAR. acs.org The contour maps from these studies provide crucial insights for designing new, more potent inhibitors by indicating where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be favorable or unfavorable. acs.orgresearchgate.net

Successful QSAR models for indolin-2-one derivatives typically show good statistical correlation and predictive power. For instance, models for VEGFR-2 inhibitors have demonstrated high cross-validated coefficients (q²) and predictive r² values, confirming their reliability. researchgate.net These studies consistently highlight that both steric and electrostatic fields are crucial for the inhibitory activity of this class of compounds. alliedacademies.org The information derived from QSAR models is instrumental in the rational design of novel indolin-2-one derivatives with enhanced biological activities prior to their synthesis. researchgate.netfrontiersin.org

Conformational and Stereochemical Requirements for Receptor Binding and Cellular Activity

The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) are critical for the biological activity of indolin-2-one derivatives. When the C-3 position is asymmetrically substituted, it becomes a chiral center, and the resulting enantiomers (R and S forms) can exhibit significantly different biological activities.

Molecular docking and X-ray crystallography studies have provided detailed insights into how these inhibitors bind to the ATP pocket of kinases. nih.govacs.org The indolin-2-one core typically forms crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine (B156593) part of ATP. psu.edu The conformation of the entire molecule, including the relative orientation of the indolin-2-one ring and the C-3 substituent, must be optimal to fit within the binding site.

For many 3-substituted indolin-2-ones, the specific geometric isomer (E or Z) of the exocyclic double bond at C-3 is a key determinant of activity. For example, inhibition of receptor tyrosine kinases like FGFR was shown to require the Z conformation. psu.edu In contrast, for other kinases like casein kinase-1, the E isomer was found to be the energetically favored inhibitory form. psu.edu This highlights that the required conformation is specific to the target enzyme. The ability of certain inhibitors to induce and stabilize a particular protein conformation upon binding can be a mechanism for achieving high potency and selectivity. psu.eduacs.org

Computational Chemistry and Molecular Modeling Approaches in Indolin 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanisms of indolin-2-one derivatives with various biological targets.

The indolin-2-one core is a privileged scaffold for the design of kinase inhibitors. Molecular docking studies have been pivotal in elucidating the binding modes of these compounds within the ATP-binding pockets of key oncogenic kinases.

For Aurora B kinase , a critical regulator of mitosis, docking studies of indolin-2-one derivatives have revealed key interactions. The indolin-2-one moiety typically forms hydrogen bonds with residues in the hinge region of the kinase, such as Glu171 and Ala173. eurekaselect.comresearchgate.net Specifically, the secondary amine group on the indolin-2-one and the carbonyl group are often involved in these crucial hydrogen bonding interactions, which are considered significant for the compound's potency. eurekaselect.comresearchgate.netnih.gov In some studies, the sulfo group and the carbonyl of a 6,7-dihydro-1H-indol-4(5H)-one group were also identified as important for receptor binding. nih.govnih.gov

In the case of VEGFR-2 , a key mediator of angiogenesis, the indolin-2-one scaffold is a well-established pharmacophore that binds to the hinge region in the ATP active pocket. nih.gov Docking simulations show that derivatives can bind to both the active (DFG-in) and inactive (DFG-out) conformations of VEGFR-2. nih.gov Type I inhibitors, for instance, interact with key residues like Glu917 and Cys919 in the hinge region through hydrogen bonds. nih.gov The design of some indolin-2-one hybrids was guided by their ability to fit within the active site and target these key amino acids. acs.orgnih.gov

Regarding BRAF V600E , a prevalent mutation in melanoma, molecular docking has been used to design dual inhibitors targeting both BRAF V600E and VEGFR-2. researchgate.netnih.govrsc.org For example, a pyrazolylindolin-2-one linked coumarin (B35378) derivative, compound 4j, demonstrated a significant binding affinity with a ΔG value of -9.5 kcal/mol against BRAF V600E. nih.gov These computational predictions help in understanding how modifications to the indolin-2-one structure can lead to potent and selective inhibition of these mutant kinases. nih.govufv.br

Table 1: Key Molecular Docking Interactions of Indolin-2-one Derivatives with Kinase Targets

| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |

| Aurora B | Glu171, Ala173 | Hydrogen Bonding | eurekaselect.comresearchgate.net |

| VEGFR-2 | Glu917, Cys919 | Hydrogen Bonding | nih.gov |

| BRAF V600E | Not specified | Not specified | nih.gov |

Neurodegenerative diseases are often characterized by the aggregation of specific proteins into amyloid fibrils. The indolin-2-one scaffold has been investigated for its potential to bind to these pathological protein aggregates.

With respect to Alpha-Synuclein (α-syn) fibrils, a hallmark of Parkinson's disease, certain 3-(benzylidene)indolin-2-one derivatives have been synthesized and their binding evaluated. nih.govnih.govacs.org While compounds with a single double bond at the 3-position showed modest affinity, homologation to diene analogs and N-benzylation of the indolin-2-one nitrogen increased binding affinity and selectivity for α-syn over other fibrils. nih.govnih.govacs.org The introduction of a para-nitro group in the benzylidene ring allowed for the separation of isomers, with the Z,E configuration being identified as the more active form. nih.govacs.org

In the context of Beta-Amyloid (Aβ) fibrils, central to Alzheimer's disease, some indolin-2-one derivatives have demonstrated the ability to inhibit Aβ aggregation. mdpi.com The anti-aggregating activity of these compounds has been correlated with their lipophilicity. mdpi.com

For Tau fibrils , another key player in Alzheimer's disease, azaindolin-2-one derivatives have been designed as dual inhibitors of both tau aggregation and GSK3β. nih.govresearchgate.net The planarity and aromaticity of the 5-arylidene group are considered essential for interaction with tau fibrils. nih.gov Furthermore, isatin-pyrrolidinylpyridine isomers have shown varying inhibitory effects on the self-aggregation of the R3 repeat domain of tau, with the position of the pyrazolylpyridine group on the indoline-2,3-dione moiety being crucial for inhibitory potency. nih.gov

Table 2: Binding Affinity of Indolin-2-one Derivatives for Protein Fibrils

| Protein Fibril | Compound Type | Key Findings | Reference |

| Alpha-Synuclein | 3-(benzylidene)indolin-2-one diene analogs | N-benzylation and Z,E configuration enhance binding and selectivity. | nih.govnih.govacs.org |

| Beta-Amyloid | 3-(2-arylhydrazono)indolin-2-one derivatives | Inhibition of Aβ40 aggregation correlated with lipophilicity. | mdpi.com |

| Tau | Azaindolin-2-one derivatives | Dual inhibition of tau aggregation and GSK3β. | nih.govresearchgate.net |

Molecular docking simulations are not only used to predict binding modes but also to estimate the binding affinity between a ligand and its receptor, often expressed as a docking score or free energy of binding (ΔG). nih.gov This allows for the ranking of potential drug candidates and the prediction of their specificity towards a particular target.

For instance, in the development of dual BRAF V600E/VEGFR-2 inhibitors, a pyrazolylindolin-2-one derivative (compound 4j) was predicted to have a high binding affinity for both targets, with ΔG values of -9.5 kcal/mol for BRAF V600E and -8.47 kcal/mol for VEGFR-2. nih.gov Similarly, in the pursuit of Aurora B inhibitors, docking studies predicted that some novel indolin-2-one derivatives could have more stable interaction energies than the known drug sunitinib. eurekaselect.comresearchgate.net These predictions of affinity and specificity are crucial for prioritizing compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand-receptor complex and the intricate details of their interactions over time. nih.govresearchgate.netnih.govresearchgate.net These simulations can reveal how a ligand like a 6-Amino-3-ethylindolin-2-one derivative and its target protein behave in a solvated, physiological-like environment.

MD simulations have been employed to study the stability of indolin-2-one derivatives in the active site of kinases like CDK2. nih.gov These studies can confirm the stability of the binding poses predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein. nih.gov For example, MD simulations of novel indolin-2-one hybrids with CDK2 confirmed the consistency between computational predictions and in vitro inhibitory activities. nih.gov In another study, MD simulations of indolin-2-one analogues as cytochrome c peroxidase inhibitors demonstrated the high stability of the ligand within the binding pocket. researchgate.net

Theoretical Predictions of Molecular Properties Relevant to Biological Potential

Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netnih.govdergipark.org.tr These predictions are vital for assessing the drug-likeness and potential in vivo behavior of compounds like this compound.

Studies on indolin-2-one derivatives have utilized tools like the SwissADME server to predict properties such as molecular weight, lipophilicity (log P), and polar surface area (PSA), which are important for oral bioavailability. researchgate.netdergipark.org.tr For instance, ADME predictions for certain indolin-2-one analogues suggested favorable pharmacokinetic characteristics and good oral bioavailability. researchgate.net These theoretical predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, thus saving resources in the drug discovery pipeline.

Table 3: Predicted ADMET Properties for Indolin-2-one Derivatives

| Property | Predicted Outcome | Significance | Reference |

| Oral Bioavailability | Favorable | Indicates potential for oral administration. | researchgate.net |

| GI Absorption | Good | Suggests efficient absorption from the gastrointestinal tract. | dergipark.org.tr |

| Blood-Brain Barrier (BBB) Crossing | Variable | Important for CNS-targeting drugs. | dergipark.org.tr |

| Cytochrome P450 (CYP) Inhibition | Variable | Predicts potential for drug-drug interactions. | dergipark.org.tr |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

3D-QSAR is a computational technique that correlates the biological activity of a series of compounds with their 3D physicochemical properties. nih.govnih.govacs.orgijrpr.com This method is used to build predictive models that can guide the design of new, more potent analogues.

Several 3D-QSAR studies have been conducted on indolin-2-one derivatives, particularly as kinase inhibitors. nih.govnih.govacs.orgijrpr.com For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop models for pyrrole-indoline-2-ones as Aurora A kinase inhibitors. nih.govnih.gov These models, which showed good statistical reliability (e.g., r²cv values of 0.726 for CoMFA and 0.566 for CoMSIA), helped to identify the key structural features responsible for biological activity. nih.gov The contour maps generated from these models provide a visual representation of where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance potency. nih.gov Based on these 3D-QSAR and docking results, new molecules with high predicted activities have been designed. nih.govtandfonline.com

Advanced Research on the Biological Mechanisms and Molecular Targets of Indolin 2 One Derivatives

Modulation of Kinase Signaling Pathways

Kinase signaling pathways are critical in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indolin-2-one scaffolds are known to be privileged structures for the design of kinase inhibitors. However, no specific data exists for 6-Amino-3-ethylindolin-2-one.

Aurora Kinase Inhibition (e.g., Aurora B Kinase)

There are no published studies detailing the inhibitory activity of this compound against Aurora kinases, including Aurora B Kinase. Research on Aurora kinase inhibition by indolin-2-ones has focused on other, more complex derivatives.

BRAF and VEGFR-2 Kinase Inhibition

The dual inhibition of BRAF and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key strategy in cancer therapy. While certain pyrazolylindolin-2-one derivatives have been evaluated for this activity, there is no available research that specifically assesses the potential of this compound as an inhibitor of BRAF or VEGFR-2 kinases.

Inhibition of Oncogenic Fusion Proteins (e.g., EWS-FLI1)

Oncogenic fusion proteins, such as EWS-FLI1 in Ewing's sarcoma, are challenging therapeutic targets. The potential for indolin-2-one derivatives to interfere with these proteins is an area of interest. However, no studies were found that investigate the specific effects of this compound on the EWS-FLI1 fusion protein or other similar oncogenic drivers.

Cellular Pathway Modulation in Disease Models

The modulation of cellular pathways involved in inflammation and cell survival is a key aspect of therapeutic research. While the indolin-2-one core is present in compounds studied for these effects, data for the specific 6-amino-3-ethyl derivative is absent.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

No specific research data is available on the ability of this compound to inhibit the production or activity of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), or inducible Nitric Oxide Synthase (iNOS).

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The induction of programmed cell death (apoptosis) and the arrest of the cell division cycle are fundamental mechanisms for anti-cancer agents. There are no available scientific reports that have characterized the effects of this compound on apoptotic pathways or cell cycle progression in any cell model.

Data Tables

Due to the absence of specific research findings for this compound across the outlined biological targets, no data tables can be generated.

Interactions with Protein Aggregates Relevant to Neurodegenerative Disorders

The aggregation of specific proteins is a central pathological hallmark of many neurodegenerative diseases. nih.govimrpress.com These include the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein in Alzheimer's disease, and α-synuclein aggregates (Lewy bodies) in Parkinson's disease and other synucleinopathies. nih.govimrpress.com The process of protein misfolding and subsequent aggregation leads to the formation of toxic oligomers and larger fibrils that are believed to contribute to neuronal dysfunction and cell death. nih.govneurodegenerationresearch.eu

The indolin-2-one core structure has been identified as a privileged scaffold in medicinal chemistry, and certain derivatives have been investigated for their potential to modulate the aggregation of these disease-relevant proteins. While direct studies on this compound are lacking, the general mechanisms by which other indolin-2-one derivatives have shown activity in this area include:

Inhibition of Amyloid-Beta Aggregation: Some compounds based on the indolin-2-one scaffold have been designed to interfere with the self-assembly of Aβ peptides. These molecules may act by binding to monomeric or oligomeric forms of Aβ, thereby preventing their conformational change into β-sheet-rich structures, a critical step in fibril formation. mdpi.com The interaction is often stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com

Modulation of Tau Protein Interactions: Tau protein normally functions to stabilize microtubules in neurons. mdpi.comwikipedia.org In tauopathies, hyperphosphorylation leads to its dissociation from microtubules and aggregation into NFTs. wikipedia.orgmdpi.com Indolin-2-one derivatives could potentially interfere with this process by either inhibiting the kinases responsible for tau hyperphosphorylation or by directly binding to tau and preventing its aggregation.

Interference with α-Synuclein Fibrillization: α-synuclein is a presynaptic protein that can aggregate to form toxic species. wikipedia.orgnih.gov The interaction of small molecules with α-synuclein to prevent its aggregation is an active area of research. The indolin-2-one framework, with appropriate functionalization, could offer a starting point for the design of inhibitors that bind to the N-terminal, C-terminal, or the non-amyloid-component (NAC) region of α-synuclein, which is critical for its aggregation.

Table 1: Key Protein Aggregates in Neurodegenerative Disorders

| Protein Aggregate | Associated Disease(s) | Role in Pathogenesis |

| Amyloid-Beta (Aβ) | Alzheimer's Disease | Forms extracellular plaques, leading to synaptic dysfunction and neuronal loss. mdpi.com |

| Tau Protein | Alzheimer's Disease, Frontotemporal Dementia, and other Tauopathies | Forms intracellular neurofibrillary tangles, disrupting microtubule stability and axonal transport. mdpi.commdpi.com |

| α-Synuclein | Parkinson's Disease, Dementia with Lewy Bodies, Multiple System Atrophy | Forms intracellular Lewy bodies and Lewy neurites, impairing vesicular transport and mitochondrial function. wikipedia.orgnih.gov |

Development of Novel Indolin-2-one Based Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. youtube.comresearchgate.net They are designed to interact with a specific target, such as a protein or enzyme, with high affinity and selectivity. nih.gov The development of such probes allows for the elucidation of protein function, the validation of drug targets, and the imaging of biological processes in living cells. youtube.comresearchgate.net

The indolin-2-one scaffold is a versatile starting point for the synthesis of novel chemical probes due to its rigid structure and the ability to be readily functionalized at various positions. While specific probes based on this compound have not been described, the general principles for developing indolin-2-one based probes include:

Affinity-Based Probes: These probes are designed to bind non-covalently to the target protein. The indolin-2-one core can be decorated with various functional groups to optimize binding affinity and selectivity for a particular protein pocket.

Activity-Based Probes (ABPPs): ABPPs are designed to covalently bind to the active site of an enzyme or a reactive amino acid residue on a protein. youtube.com An indolin-2-one scaffold could be functionalized with a reactive "warhead" (e.g., an electrophile) to enable covalent modification of the target. These probes often include a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and enrichment. youtube.com

Fluorogenic Probes: These are probes that exhibit an increase in fluorescence upon binding to their target. The indolin-2-one structure can be incorporated into a larger fluorophore system, where target binding induces a conformational change that relieves fluorescence quenching. Such probes are valuable for real-time imaging of protein activity and localization.

Table 2: Components of a Typical Activity-Based Chemical Probe

| Component | Function | Example |

| Scaffold | Provides the core structure for target recognition. | Indolin-2-one |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein. | Electrophile (e.g., acrylamide) |

| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Fluorophore (e.g., rhodamine), Biotin |

| Linker | Connects the scaffold to the reporter tag. | Alkyl chain, Polyethylene glycol (PEG) |

Future research could focus on the synthesis and evaluation of this compound and its derivatives as potential modulators of protein aggregation or as scaffolds for novel chemical probes to further our understanding of the complex biological processes underlying neurodegenerative diseases.

Q & A

Q. What established synthetic protocols are available for 6-Amino-3-ethylindolin-2-one, and how can researchers optimize reaction conditions for improved yield and purity?

Methodological Answer:

- Synthetic Routes : Begin with literature review of indolinone derivatives, focusing on cyclization reactions (e.g., Bischler–Napieralski or Pictet–Spengler). Optimize parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (controlled via reflux or microwave-assisted synthesis), and catalysts (e.g., Lewis acids) .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent selection based on solubility profiles). Monitor purity via TLC/HPLC .

- Yield Optimization : Conduct fractional factorial experiments to identify critical variables (e.g., stoichiometry, reaction time). Use response surface methodology (RSM) for multi-variable optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be cross-validated?

Methodological Answer:

- Primary Techniques :

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), focusing on amine protons (δ 5.5–6.5 ppm) and indole ring signals. Compare with calculated chemical shifts (DFT) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and fragmentation patterns.

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

- Cross-Validation : Triangulate data from NMR, IR (amine stretches), and elemental analysis. Discrepancies in integration ratios or retention times warrant repeat experiments under standardized conditions .

Q. What are the critical stability considerations for this compound in solution and solid states, and how should storage conditions be validated?

Methodological Answer:

- Solid-State Stability : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks. Monitor degradation via DSC (melting point shifts) and XRD (crystalline structure changes) .

- Solution Stability : Test in common solvents (DMSO, ethanol) under inert atmosphere (N₂). Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 280 nm) .

- Storage Recommendations : Store at −20°C in amber vials with desiccants. Validate via periodic HPLC reanalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., cell line authentication, ATP-based viability assays). Control for variables like serum concentration or incubation time .

- Data Reconciliation : Apply Bland–Altman plots to assess inter-assay variability. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .

- Mechanistic Studies : Perform target engagement assays (SPR, ITC) to confirm binding affinities. Cross-reference with computational docking (AutoDock Vina) .

Q. What computational strategies (e.g., DFT, molecular dynamics) are suitable for predicting the reactivity of this compound in catalytic systems, and how should models be experimentally validated?

Methodological Answer:

- Model Selection :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics : Simulate solvent interactions (explicit water models) to assess aggregation tendencies.

- Validation : Synthesize derivatives targeting predicted reactive sites (e.g., C-5 position). Compare experimental reaction rates (kinetic studies) with simulated activation energies .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in in vitro hepatic models?

Methodological Answer:

- Model Systems : Use primary hepatocytes or HepG2 cells with CYP450 cofactors. Include negative controls (CYP inhibitors like ketoconazole) .

- Analytical Workflow :

- Sample Preparation : Quench reactions with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

- Metabolite Identification : Use high-resolution MS (Orbitrap) and compare fragmentation patterns with databases (e.g., HMDB) .

- Data Interpretation : Apply kinetic modeling (Michaelis–Menten) to estimate metabolic clearance .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.